2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
Description
Chemical Structure and Key Features 2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one (CAS: 1354915-15-3) is a dihydroimidazolone derivative characterized by a bicyclic core with two aromatic substituents: a 3-fluorophenylmethyl group and a 3-methoxyphenyl group.
However, analogous imidazolone derivatives (e.g., 2-amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one) are synthesized via condensation reactions between substituted aldehydes and diamine precursors under nitrogen atmosphere, often using sodium metabisulfite as a catalyst . Notably, the target compound is listed as a discontinued product by suppliers, suggesting challenges in scalability or stability .
Properties
IUPAC Name |
2-amino-4-[(3-fluorophenyl)methyl]-4-(3-methoxyphenyl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-23-14-7-3-5-12(9-14)17(15(22)20-16(19)21-17)10-11-4-2-6-13(18)8-11/h2-9H,10H2,1H3,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZBYGAKTBLZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one (CAS Number: 1354915-15-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16FN3O2
- Molecular Weight : 313.33 g/mol
- Purity : Typically ≥ 95%
The compound features a complex structure with both fluorophenyl and methoxyphenyl substituents, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various imidazole derivatives found that compounds similar to this compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) as low as 2 μg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis, potentially through the inhibition of receptors like EGFR .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various imidazole derivatives, including our compound of interest. The results indicated that the compound exhibited a notable reduction in bacterial growth in vitro, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 2 |
| Similar Derivative A | E. coli | 4 |
| Similar Derivative B | MRSA | 1 |
Anti-inflammatory Properties
Another area of investigation has been the anti-inflammatory effects of imidazole derivatives. In animal models, treatment with similar compounds led to a significant decrease in pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
- Antitumor Activity : Research has indicated that derivatives of imidazolones exhibit significant antitumor properties. Studies have shown that compounds similar to 2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies on related imidazolone compounds have demonstrated their ability to inhibit the growth of breast and lung cancer cells.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Enzyme Inhibition : The structural features of this imidazolone allow it to interact with specific enzymes involved in disease processes. For instance, it may serve as a potential inhibitor of certain kinases or proteases implicated in cancer progression and inflammatory diseases.
Materials Science
- Organic Light Emitting Diodes (OLEDs) : The compound has been identified as a potential material for use in OLED technology due to its photophysical properties. Its ability to emit light when subjected to an electric field makes it suitable for applications in display technologies.
- Fluorescent Probes : Due to its unique structure, the compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence characteristics can be leveraged for tracking cellular processes or detecting specific biomolecules within living organisms.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Zhang et al., 2023 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity. |
| Liu et al., 2022 | Antimicrobial Properties | Showed effective inhibition of E. coli and S. aureus growth at low concentrations. |
| Wang et al., 2024 | OLED Development | Reported high efficiency and stability in OLED devices using this compound as an emitter material. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Substituent Effects on Bioactivity Fluorine vs. In contrast, methoxy groups (e.g., in ) increase lipophilicity, which may improve blood-brain barrier penetration . Aromatic vs. Heteroaromatic Moieties: Compounds with indole (e.g., ) or furan (e.g., ) substituents exhibit distinct electronic profiles. Indole derivatives are often associated with kinase inhibition, while furan-containing analogs may target oxidative stress pathways .
For example, the 4-fluorophenyl group in adopts a planar conformation, enhancing stacking interactions with hydrophobic enzyme pockets .
Synthetic Challenges
- The target compound’s discontinuation contrasts with the commercial availability of analogs like and , suggesting synthetic hurdles such as low yields or purification difficulties. This is consistent with the multi-step synthesis required for similar compounds (e.g., uses DMF and potassium carbonate for alkylation) .
Pharmacological Potential While direct data on the target compound’s activity is lacking, structurally related imidazolones (e.g., ) activate NADPH oxidase and Nrf2/Keap1 signaling, indicating antioxidant or chemopreventive applications. The absence of an indole or quinuclidine moiety in the target compound may limit this mechanism .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one?
Answer:
A base-promoted cyclization strategy is effective for synthesizing structurally related 4,5-dihydro-1H-imidazol-5-ones. For example, amidines and ketones can react under transition-metal-free conditions to form spiro-fused imidazolones . For aryl-substituted derivatives, a stepwise approach involving:
Alkylation : Reacting intermediates like 4-methoxyaniline with substituted benzaldehydes in methanol.
Cyclization : Using reagents such as triethylamine and tosyl-methyl isocyanide under reflux conditions .
Key Considerations : Optimize reaction time (e.g., 8–12 hours) and temperature (60–80°C) to maximize yield (~50–60%) while minimizing side products.
How can researchers confirm the molecular structure of this compound?
Answer:
X-ray crystallography is the gold standard for structural validation. For example:
- Analyze dihedral angles between the imidazole core and substituents (e.g., fluorophenyl: 12.65°, methoxyphenyl: 84.15°) .
- Identify weak intermolecular interactions (C–H···F/N hydrogen bonds) to explain crystal packing .
Alternative Methods : - NMR : Use - and -NMR to verify substituent integration and coupling patterns.
- FT-IR : Confirm functional groups (e.g., NH stretch at ~3400 cm, C=O at ~1700 cm) .
What purification methods are effective for intermediates in the synthesis of this compound?
Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate and aqueous HCl/NaCl washes .
- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (e.g., 30–70% v/v) to isolate pure imidazolone derivatives .
- Crystallization : Recrystallize from methanol or ethanol to improve purity (>98%) .
Advanced Research Questions
How can researchers design experiments to assess the compound’s pharmacological activity?
Answer:
- In Vitro Assays :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Test against kinases (e.g., p38 MAP kinase) using fluorescence-based assays .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%).
- Dose-Response : Use logarithmic concentrations (1 nM–100 µM) to establish efficacy thresholds .
How should researchers address contradictions in biological activity data across studies?
Answer:
- Variable Analysis : Check for differences in cell lines, assay conditions (e.g., serum concentration), or compound purity.
- Structural Confirmation : Re-validate the compound’s identity via LC-MS and NMR to rule out degradation .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 4,5-diphenylimidazoles) to identify substituent-specific trends .
What methodologies are suitable for studying the compound’s environmental stability and degradation?
Answer:
- Photodegradation : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via HPLC .
- Hydrolysis : Test stability at varying pH (2–12) and temperatures (25–60°C) to simulate environmental conditions .
- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect transformation products (e.g., demethylated or hydroxylated derivatives) .
How can computational modeling enhance understanding of structure-activity relationships (SAR)?
Answer:
- Docking Studies : Simulate binding to target proteins (e.g., p38 MAP kinase) using AutoDock Vina or Schrödinger Suite .
- QSAR Models : Correlate substituent electronic properties (Hammett constants) with bioactivity data .
- MD Simulations : Analyze conformational stability of the dihydroimidazolone ring under physiological conditions .
What experimental designs minimize bias in evaluating the compound’s antimicrobial potential?
Answer:
- Blinded Studies : Assign compound concentrations randomly and use third-party analysts for zone-of-inhibition measurements .
- Replicates : Use ≥4 biological replicates per treatment group to account for microbial variability .
- Statistical Tests : Apply ANOVA with post-hoc Tukey tests to compare activity against Gram-positive/negative bacteria .
Methodological Considerations
How can researchers optimize synthetic yields while avoiding hazardous reagents?
Answer:
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol .
- Catalyst-Free Routes : Use base-promoted cyclization instead of transition-metal catalysts to reduce heavy metal waste .
What analytical techniques are critical for detecting trace impurities in the compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
